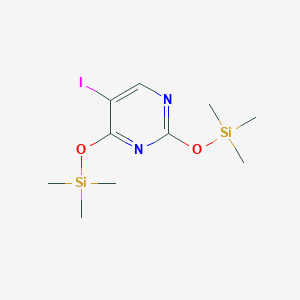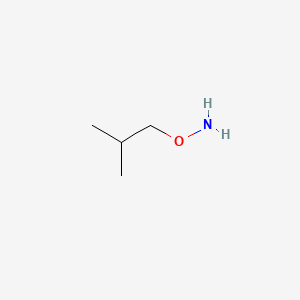
Hexabromodiphenyl ethers
Descripción general
Descripción
Hexabromodiphenyl ethers are a group of industrial aromatic organobromine chemicals that have been used since the 1970s as additive flame retardants in a wide range of mainly consumer products . They are highly persistent in the environment, bioaccumulative and have a high potential for long‐range environmental transport .
Synthesis Analysis
Polybrominated diphenyl ethers (PBDEs) are synthesized by bromination of diphenyl ether and other PBDEs . The synthesis of PBDEs also involves Ullmann diphenyl ether synthesis, SNAr based reactions, Suzuki type coupling, and reductive debromination of decabromodiphenyl ether (BDE-209) .Molecular Structure Analysis
Hexabromodiphenyl ether has a molecular formula of C12H4Br6O . Its average mass is 643.584 Da and its monoisotopic mass is 637.536194 Da .Chemical Reactions Analysis
Ethers, including Hexabromodiphenyl ethers, are known to be unreactive towards most reagents which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Physical And Chemical Properties Analysis
Hexabromodiphenyl ether has a molecular formula of C12H4Br6O . Its average mass is 643.584 Da and its monoisotopic mass is 637.536194 Da .Aplicaciones Científicas De Investigación
Environmental and Regulatory Concerns
Hexabromodiphenyl ethers (HBDEs) have been a subject of increasing concern due to their presence in various environmental samples. These concerns have led to regulatory actions in the EU and Asia, including the restriction of production and use of certain HBDE formulations. Governments are actively studying the environmental impact and potential need for further regulation of these compounds (Kemmlein, Herzke, & Law, 2003).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various PBDE congeners, including HBDEs. This study synthesized and characterized 32 PBDE congeners, providing crucial data on their physicochemical properties, which is vital for understanding their environmental behavior and impact (Marsh, Hu, Jakobsson, Rahm, & Bergman, 1999).
Metabolism Studies
An ADME (absorption, distribution, metabolism, and excretion) study conducted on male Sprague–Dawley rats provided insights into the metabolism of HBDEs. The study showed that these compounds are primarily excreted in feces and undergo various metabolic transformations in the body (Hakk, Huwe, & Larsen, 2009).
Molecular Orbital Studies
Molecular orbital studies have been performed to understand the conformational properties of HBDEs. This research is crucial for assessing the environmental fate and risk of these compounds due to their structural similarities to polychlorinated biphenyls and thyroid hormones (Hu, Eriksson, Bergman, Kolehmainen, Knuutinen, Suontamo, & Wei, 2005).
Environmental Contamination
Studies have demonstrated the ubiquitous presence of HBDEs in various environmental matrices, including human blood. The identification of hydroxylated PBDE metabolites in human blood is an indicator of the widespread environmental contamination by these compounds (Rydén, Nestor, Jakobsson, & Marsh, 2012).
Impacts on Human Health
Research has revealed potential impacts of HBDEs on human health, such as their correlation with sperm quality. This highlights the need for extensive studies on the relationship between PBDEs and various aspects of human health (Akutsu, Takatori, Nozawa, Yoshiike, Nakazawa, Hayakawa, Makino, & Iwamoto, 2008).
Photodecomposition Studies
Studies on the photodecomposition of HBDEs under solar irradiation have provided insights into their environmental degradation pathways. These findings are essential for understanding the fate of these compounds in the environment and for designing remediation processes (Bezares-Cruz, Jafvert, & Hua, 2004).
Time-Trend Studies
Time-trend studies have shown increasing levels of HBDEs in human serum over time, indicating their rising presence in the environment and potential health risks (Sjödin, Jones, Focant, Lapeza, Wang, McGahee, Zhang, Turner, Slazyk, Needham, & Patterson, 2004).
Aerobic Biotransformation
Research on the aerobic biotransformation of HBDEs by bacterial isolates has provided valuable information on the biodegradability of these compounds. This research is crucial for understanding the natural attenuation processes of HBDEs in the environment (Robrock, Coelhan, Sedlak, & Alvarez-Cohent, 2009).
Safety and Hazards
Direcciones Futuras
Hexabromodiphenyl ether and other PBDEs are listed in Annex A of the Stockholm Convention with specific exemptions for use for recycling of articles that contain or may contain these chemicals . The management of recycled plastics and wastes that contain Hexabromodiphenyl ether has been identified as a challenge . The health risk assessment indicates that PBDE levels obtained in household dust do not pose a risk for human health .
Propiedades
IUPAC Name |
1,2,5-tribromo-3-(2,4,6-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-2-8(16)12(9(17)3-5)19-10-4-6(14)1-7(15)11(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMHGSMSQZEBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC2=C(C=C(C=C2Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879951 | |
| Record name | BDE-148 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hexabromodiphenyl ethers | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037515 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.08e-06 mg/mL | |
| Record name | Hexabromodiphenyl ethers | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037515 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,2',3,4',5,6'-Hexabromodiphenyl ether | |
CAS RN |
446255-03-4, 36483-60-0 | |
| Record name | 2,2',3,4',5,6'-Hexabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-oxybis-, hexabromo deriv. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | BDE-148 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl ether, hexabromo derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,4',5,6'-HEXABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND6VH2E266 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
148 - 151 °C | |
| Record name | Hexabromodiphenyl ethers | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037515 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















